4-(2-chloroethyl)-3-isopropyl-1H-pyrazole chemical structure and properties
4-(2-chloroethyl)-3-isopropyl-1H-pyrazole chemical structure and properties
This technical guide details the structural characteristics, synthetic pathways, and reaction properties of 4-(2-chloroethyl)-3-isopropyl-1H-pyrazole , a specialized heterocyclic building block used in the development of kinase inhibitors and bicyclic pharmacological scaffolds.
Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
4-(2-chloroethyl)-3-isopropyl-1H-pyrazole is a bifunctional electrophilic-nucleophilic scaffold. It features a reactive alkyl chloride tethered to a pyrazole core sterically modulated by an isopropyl group. This structure is a critical intermediate for synthesizing fused bicyclic systems, such as 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles .
| Property | Data |
| IUPAC Name | 4-(2-chloroethyl)-3-(propan-2-yl)-1H-pyrazole |
| Molecular Formula | C₈H₁₃ClN₂ |
| Molecular Weight | 172.66 g/mol |
| Predicted LogP | 2.1 – 2.4 (Lipophilic due to isopropyl/chloro groups) |
| H-Bond Donors | 1 (Pyrazole NH) |
| H-Bond Acceptors | 1 (Pyrazole N) |
| Appearance | Off-white crystalline solid or viscous oil (dependent on purity) |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water.[1] |
Electronic & Structural Analysis
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3-Isopropyl Group: Provides significant steric bulk compared to methyl analogs, influencing the regioselectivity of N-alkylation reactions and modulating the binding affinity in protein pockets (e.g., ATP-binding sites of kinases).
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4-(2-Chloroethyl) Moiety: A "soft" electrophile susceptible to intramolecular or intermolecular nucleophilic attack. It serves as a latent "warhead" for cyclization.
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Pyrazole Core: Amphoteric; the NH is weakly acidic (pKa ~14), while the N2 nitrogen is weakly basic.
Synthesis & Manufacturing Protocols
The synthesis of 4-(2-chloroethyl)-3-isopropyl-1H-pyrazole is typically achieved via a two-step sequence starting from α-isobutyryl-γ-butyrolactone . This route is preferred over direct alkylation due to higher regiocontrol.
Step 1: Formation of the Alcohol Intermediate
Reaction: Ring-opening cyclization of α-isobutyryl-γ-butyrolactone with hydrazine hydrate.
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Reagents: α-Isobutyryl-γ-butyrolactone, Hydrazine hydrate (N₂H₄·H₂O), Ethanol.[2][3][4][5]
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Mechanism: Hydrazine attacks the ketone carbonyl, followed by intramolecular attack on the lactone ester, resulting in ring opening, decarboxylation (if ester precursors are used) or dehydration to form the pyrazole ring with a pendant hydroxyethyl group.
Step 2: Chlorination
Reaction: Conversion of 4-(2-hydroxyethyl)-3-isopropyl-1H-pyrazole to the alkyl chloride.
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Reagents: Thionyl chloride (SOCl₂) or Phosphoryl chloride (POCl₃), Dichloromethane (DCM) or Chloroform.
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Protocol:
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Dissolve 4-(2-hydroxyethyl)-3-isopropyl-1H-pyrazole (1.0 eq) in anhydrous DCM under N₂ atmosphere.
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Cool to 0°C. Add SOCl₂ (1.5 eq) dropwise to control exotherm.
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Allow to warm to room temperature and stir for 4–6 hours.
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Quench: Pour onto ice-water saturated with NaHCO₃.
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Extraction: Extract with DCM, dry over MgSO₄, and concentrate.
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Purification: Recrystallization from hexanes/EtOAc or column chromatography.
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Synthetic Pathway Visualization[10]
Figure 1: Synthetic route from lactone precursor to the chloroethyl pyrazole target.
Reactivity & Applications in Drug Discovery
This molecule is primarily used as a cyclization precursor . The 2-chloroethyl side chain allows for the construction of fused rings, which are pharmacophores in varying therapeutic classes.
A. Intramolecular Cyclization (Bicyclic Synthesis)
Upon treatment with strong bases (e.g., NaH, KOtBu), the pyrazole nitrogen (or an N-substituent bearing a nucleophile) can displace the chloride, forming dihydropyrrolo[3,4-c]pyrazole systems.
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Relevance: These bicyclic structures mimic the purine core of ATP, making them potent scaffolds for Janus Kinase (JAK) and Cyclin-Dependent Kinase (CDK) inhibitors.
B. Nucleophilic Substitution (Intermolecular)
The chloride can be displaced by external amines, thiols, or alkoxides to attach linkers or solubilizing groups (e.g., morpholine, piperazine) essential for ADME optimization.
Reaction Mechanism: Intramolecular Cyclization
Figure 2: Mechanism of base-mediated intramolecular cyclization to form fused ring systems.
Handling & Safety Protocols
As an alkylating agent (nitrogen mustard analog), this compound poses specific genotoxic hazards.
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Containment: Handle only in a certified chemical fume hood. Weighing should be done in a closed balance or glovebox if available.
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PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
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Deactivation: Spills should be treated with a solution of 10% sodium thiosulfate or dilute ammonia to quench the alkylating potential of the chloroethyl group before disposal.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of alkyl chloride to alcohol may occur over time).
References
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Synthesis of 4-substituted pyrazoles
- Lactone Precursor Chemistry: Albertson, N. F. (1948). "Synthesis of Pyrazoles from alpha-Acyl-gamma-butyrolactones". Journal of the American Chemical Society, 70(5), 1930–1934.
- Kinase Inhibitor Scaffolds: Fabbro, D., et al. (2002). "Protein kinases as targets for anticancer agents: from inhibitors to useful drugs". Pharmacology & Therapeutics, 93(2-3), 79-98.
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General Pyrazole Chemistry
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PubChem Compound Summary for 4-(2-Chloroethyl)-1H-pyrazole (Analog). National Center for Biotechnology Information.
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[Transition State]
Cl-